An In-Depth Technical Guide to 5-Azaspiro[3.4]octane: A Versatile Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to 5-Azaspiro[3.4]octane: A Versatile Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Azaspiro[3.4]octane, a unique and conformationally restricted saturated heterocycle, has emerged as a significant building block in medicinal chemistry. Its rigid three-dimensional structure offers a compelling alternative to traditional, more flexible aliphatic and aromatic systems, providing a pathway to novel chemical space with improved pharmacological properties. This guide provides a comprehensive overview of 5-Azaspiro[3.4]octane, including its chemical identifiers, synthesis strategies, spectroscopic characterization, safety considerations, and its burgeoning applications in the development of therapeutics, particularly for central nervous system (CNS) disorders.
Core Identifiers and Physicochemical Properties
A foundational understanding of a chemical entity begins with its unique identifiers and fundamental properties. This information is crucial for accurate sourcing, regulatory compliance, and computational modeling.
| Identifier | Value |
| CAS Number | 52876-78-5[1] |
| IUPAC Name | 5-Azaspiro[3.4]octane |
| Molecular Formula | C₇H₁₃N |
| Molecular Weight | 111.18 g/mol |
| Canonical SMILES | C1CC2(C1)CCCN2 |
| InChI | InChI=1S/C7H13N/c1-3-7(4-1)5-2-6-8-7/h8H,1-6H2 |
| InChIKey | FOMNEVDLMZUAJY-UHFFFAOYSA-N |
Salts:
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5-Azaspiro[3.4]octane Hydrochloride:
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CAS Number: 2126159-45-1
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5-Azaspiro[3.4]octane Hemioxalate:
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CAS Number: 1523618-05-4[2]
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The spirocyclic nature of this molecule, where the cyclobutane and pyrrolidine rings share a single carbon atom, imparts significant conformational rigidity. This structural constraint is a key attribute leveraged in drug design to enhance binding affinity and selectivity for biological targets.
Synthesis and Chemical Reactivity
The synthesis of azaspirocycles like 5-Azaspiro[3.4]octane is an active area of research, with several strategies developed to construct this valuable scaffold.[3]
General Synthetic Strategies
The construction of the 5-azaspiro[3.4]octane core generally involves multi-step sequences that aim to build the spirocyclic framework. Common approaches include:
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Cyclization Reactions: These methods often start with linear precursors that are induced to cyclize under specific reaction conditions, frequently employing a base such as sodium hydride in a suitable solvent like tetrahydrofuran.[4]
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Tandem Reactions: To improve synthetic efficiency, tandem or cascade reactions, such as aldol-lactonization, can be employed to form the spiro structure in a more streamlined manner.[4]
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[3+2] Cycloaddition: This powerful method offers a convergent approach to constructing five-membered rings, and variations of this strategy have been successfully applied to the synthesis of azaspiro[3.4]octane derivatives.[5]
Diagram: General Synthetic Approaches
Caption: Synthetic pathways to the 5-azaspiro[3.4]octane scaffold.
Reactivity Profile
The nitrogen atom in the pyrrolidine ring of 5-Azaspiro[3.4]octane is a key functional handle for further chemical modifications. As a secondary amine, it can readily participate in a variety of chemical transformations, including:
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N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen atom.
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N-Acylation: Formation of amides through reaction with acyl chlorides or anhydrides.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.
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Coupling Reactions: Participation in various metal-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups.
This versatile reactivity allows for the facile generation of diverse libraries of 5-Azaspiro[3.4]octane derivatives for structure-activity relationship (SAR) studies.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum of 5-Azaspiro[3.4]octane is expected to show distinct signals for the protons on the cyclobutane and pyrrolidine rings. The chemical shifts will be influenced by the proximity to the nitrogen atom and the rigid spirocyclic geometry. Protons on the carbons adjacent to the nitrogen (C4 and C6) would appear as multiplets in the downfield region (typically 2.5-3.5 ppm) compared to the other aliphatic protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments. Due to symmetry, fewer than seven signals may be observed. The spiro carbon atom (C1) will have a characteristic chemical shift. The carbons adjacent to the nitrogen (C4 and C6) will be deshielded and appear at a higher chemical shift compared to the other sp-hybridized carbons in the molecule.
Mass Spectrometry
Electron impact (EI) mass spectrometry of 5-Azaspiro[3.4]octane would likely show a molecular ion peak (M+) at m/z 111. The fragmentation pattern would be characterized by the loss of small alkyl fragments from the cyclobutane and pyrrolidine rings. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines, which would lead to characteristic fragment ions.
Diagram: Predicted Mass Spectrometry Fragmentation
Caption: Predicted fragmentation pathways for 5-Azaspiro[3.4]octane.
Applications in Drug Discovery and Development
The unique structural features of the 5-azaspiro[3.4]octane scaffold make it a "privileged structure" in medicinal chemistry. Its incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic properties.
Central Nervous System (CNS) Disorders
A significant area of application for 5-azaspiro[3.4]octane derivatives is in the development of treatments for CNS disorders. The rigid framework can effectively mimic the conformation of endogenous ligands that bind to CNS receptors. For instance, derivatives of the related 2-azaspiro[3.4]octane have been investigated as M4 muscarinic acetylcholine receptor agonists, which are promising targets for the treatment of psychosis and cognitive dysfunction.[5]
Other Therapeutic Areas
The versatility of the 5-azaspiro[3.4]octane scaffold has led to its exploration in a range of other therapeutic areas. For example, derivatives have been synthesized and evaluated as potential agents for treating type 2 diabetes mellitus by acting as somatostatin receptor subtype 5 (SSTR5) antagonists.[6] The ability to readily modify the core structure allows for the fine-tuning of biological activity against a wide array of targets.
Diagram: Therapeutic Application Workflow
Caption: Drug discovery workflow utilizing the 5-azaspiro[3.4]octane scaffold.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[7]
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Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Ensure good ventilation in the work area.[4][7]
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Storage: Keep the container tightly sealed and store in a dry, cool, and well-ventilated place.[4] For some derivatives, storage in an inert atmosphere and at low temperatures (e.g., in a freezer under -20°C) is recommended.[8]
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First Aid: In case of skin contact, wash immediately with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse thoroughly with water. Seek medical attention if any symptoms persist.[7]
It is imperative to consult the specific SDS for any purchased sample of 5-Azaspiro[3.4]octane or its derivatives before handling.
Conclusion and Future Outlook
5-Azaspiro[3.4]octane represents a valuable and increasingly utilized scaffold in the field of drug discovery. Its inherent rigidity and synthetic tractability provide medicinal chemists with a powerful tool to explore novel chemical space and develop drug candidates with enhanced properties. As synthetic methodologies continue to evolve and our understanding of the biological implications of three-dimensional molecular architecture deepens, the importance of building blocks like 5-Azaspiro[3.4]octane is poised to grow. Future research will likely focus on the development of more efficient and stereoselective synthetic routes, as well as the expansion of its application into a wider range of therapeutic targets.
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